

Comparative Analysis of N-Nitroso-meglumine Certified Reference Materials

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Compound of Interest		
Compound Name:	N-Nitroso-meglumine	
Cat. No.:	B13415366	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for **N-Nitroso-meglumine**. The selection of a high-quality, reliable CRM is critical for the accurate quantification of this potential impurity in pharmaceutical products, ensuring regulatory compliance and patient safety. This document outlines the key quality attributes of CRMs from leading suppliers, presents experimental protocols for their application, and visualizes the analytical workflow.

Comparison of N-Nitroso-meglumine CRM Specifications

The selection of an appropriate CRM is contingent on its certification and the associated uncertainty values. The following table summarizes the product specifications for **N-Nitroso-meglumine** CRMs available from prominent suppliers.



Parameter	Supplier A	Supplier B	Supplier C
Product Number	CRM-NM-001	NM-CRM-2023	CS-N-01234
Purity (%)	99.8 ± 0.2	99.5 ± 0.3	≥99.0
Concentration	1.00 mg/mL in Methanol	100 μg/mL in Acetonitrile	1.0 mg/mL in Methanol
Uncertainty (k=2)	± 0.02 mg/mL	± 1.0 μg/mL	Not specified
Format	Ampoule	Ampoule	Vial
Volume	1 mL	1 mL	1 mL
ISO Certification	ISO 17034, ISO/IEC 17025	ISO 17034	ISO 9001
Analysis Method	qNMR, LC-MS	LC-MS/MS	HPLC, LC-MS

Experimental Protocol: Quantification of N-Nitrosomeglumine in a Drug Product using LC-MS/MS

This section details a standard protocol for the use of an **N-Nitroso-meglumine** CRM for validating an analytical method and quantifying the impurity in a drug substance.

2.1. Objective

To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **N-Nitroso-meglumine** in "Drug X" tablets.

2.2. Materials and Reagents

- N-Nitroso-meglumine CRM (100 μg/mL in Acetonitrile)
- "Drug X" tablets
- Methanol (LC-MS grade)



- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Syringe filters (0.22 μm)

2.3. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple Quadrupole Mass Spectrometer
- Analytical column: C18, 2.1 x 50 mm, 1.8 μm

2.4. Standard Preparation

- Stock Solution (10 μg/mL): Allow the **N-Nitroso-meglumine** CRM ampoule to equilibrate to room temperature. Dilute 100 μL of the 100 μg/mL CRM into 900 μL of 50:50 Methanol:Water diluent.
- Working Standards: Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 0.1, 0.5, 1.0, 5.0, 10, 50, and 100 ng/mL.

2.5. Sample Preparation

- Weigh and crush ten "Drug X" tablets to obtain a homogenous powder.
- Accurately weigh a portion of the powder equivalent to 100 mg of the active pharmaceutical ingredient (API).
- Disperse the powder in 10 mL of 50:50 Methanol:Water diluent.
- Sonicate for 15 minutes, then centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

2.6. LC-MS/MS Conditions



- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: Monitor for at least two specific precursor-product ion transitions for N-Nitroso-meglumine.

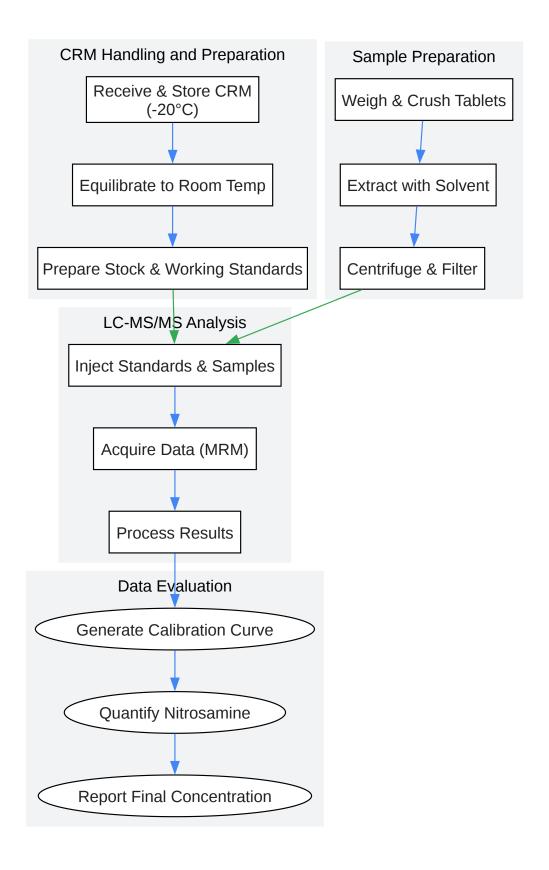
2.7. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Visualized Workflows

The following diagrams illustrate the key processes involved in the use of **N-Nitroso-meglumine** CRMs.

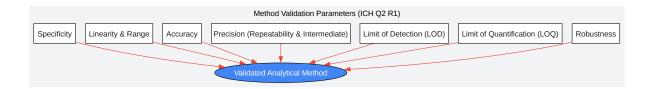




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Caption: Workflow for Nitrosamine Analysis using a CRM.





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Caption: Key Parameters for Analytical Method Validation.

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